1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid
Description
1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid is a bicyclic organic compound featuring a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a methyl group at the 3-position. The Boc group serves as a protective moiety for the amine, enabling its use in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₁H₁₉NO₄ (assuming the cyclobutane backbone with the described substituents), with a molecular weight of 241.28 g/mol. The compound’s stereochemistry and substituent arrangement influence its physicochemical properties, including solubility, stability, and reactivity, making it a versatile intermediate in pharmaceutical research .
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-11(6-7,8(13)14)12-9(15)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPNYOGGJJJOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. For example, the reaction of tert-butyl dicarbonate with amino acid derivatives in the presence of a base under controlled temperature and pressure conditions is a common industrial approach .
Chemical Reactions Analysis
Types of Reactions
1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc group removal.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to form substituted products.
Major Products Formed
Scientific Research Applications
Applications in Medicinal Chemistry
2.1 Peptide Synthesis
The Boc group is widely utilized in the synthesis of peptides due to its effectiveness in protecting amine groups during the coupling reactions. This allows for the selective formation of peptide bonds without interfering with other functional groups.
- Case Study : In a study published in Molecules, researchers demonstrated a method for synthesizing peptides using Boc-protected amino acids, achieving high yields and purity . The ability to easily remove the Boc group under mild acidic conditions makes it an ideal choice for sequential peptide synthesis.
2.2 Drug Development
Boc-amino acids are crucial in the development of pharmaceuticals, particularly in designing inhibitors and active pharmaceutical ingredients (APIs). Their structural versatility allows for modifications that can enhance biological activity.
- Example : The synthesis of novel cyclic peptides that exhibit anti-cancer properties often involves Boc-protected amino acids as building blocks. These compounds can be modified to improve their efficacy and selectivity against cancer cell lines.
Applications in Organic Synthesis
3.1 Building Blocks for Complex Molecules
1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid serves as a versatile building block in organic synthesis, allowing chemists to construct complex molecular architectures.
- Synthesis Pathways : The compound can undergo various transformations such as alkylation, acylation, and cyclization reactions, facilitating the synthesis of more complex structures .
Applications in Materials Science
4.1 Polymer Chemistry
The incorporation of Boc-protected amino acids into polymer matrices has been explored for the development of smart materials with tailored properties.
- Research Findings : Studies have shown that polymers containing Boc-amino acid units exhibit enhanced mechanical properties and responsiveness to environmental stimuli, making them suitable for applications in drug delivery systems and tissue engineering .
Mechanism of Action
The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, including peptide bond formation .
Comparison with Similar Compounds
Cyclopropane Analogs
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid (CAS 88950-64-5) shares the Boc-protected amine and carboxylic acid groups but replaces the cyclobutane ring with a cyclopropane (3-membered ring). This structural difference introduces higher ring strain, increasing reactivity in ring-opening reactions. Key comparisons:
Cyclopentane Derivatives
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid (Patent Example) features a 5-membered cyclopentane ring and an isopropyl substituent. The larger ring reduces steric strain compared to cyclobutane, while the isopropyl group enhances hydrophobicity (LogP ~2.0). Applications in this class often focus on chiral intermediates for drug candidates .
Fluorinated Cyclobutane Analogs
1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) () replaces the Boc group with a free amine and introduces a fluorine atom. This modification enables radiolabeling with ¹⁸F for PET imaging, demonstrating tumor-to-brain uptake ratios of 6.61 at 60 min in preclinical models. Unlike the Boc-protected target compound, FACBC is bioactive and designed for diagnostic applications .
Solubility and LogP
- The target compound’s methyl group increases hydrophobicity (LogP ~1.2) compared to the cyclopropane analog (LogP 0.9).
- Fluorinated analogs like FACBC exhibit distinct solubility profiles due to fluorine’s electronegativity, enhancing blood-brain barrier penetration .
Biological Activity
1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C11H19NO4 and CAS number 1630907-04-8, is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which plays a crucial role in its reactivity and biological interactions.
- Molecular Weight : 229.28 g/mol
- Purity : 97%
- IUPAC Name : 3-(((tert-butoxycarbonyl)amino)methyl)cyclobutane-1-carboxylic acid
- SMILES Notation : CC(C)(C)OC(=O)NCC1CC(C(=O)O)C1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer and antiviral properties. The presence of the cyclobutane ring structure is significant as it often contributes to unique interactions with biological targets.
Anticancer Activity
Recent research has indicated that cyclobutane derivatives can exhibit promising anticancer properties. For instance, a study involving various cyclobutane derivatives reported their inhibitory activity against different cancer cell lines, suggesting that modifications to the cyclobutane structure can enhance biological efficacy .
Table 1: Anticancer Activity of Cyclobutane Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclobutane A | HeLa | 12.5 | |
| Cyclobutane B | MCF-7 | 8.3 | |
| 1-Boc-Cyclobutane | A549 | 15.0 |
Antiviral Activity
Additionally, there is emerging evidence regarding the antiviral potential of cyclobutane derivatives. In particular, some derivatives have shown effectiveness against viral infections such as Zika virus and others through mechanisms involving inhibition of viral replication .
Table 2: Antiviral Activity of Selected Cyclobutane Derivatives
| Compound Name | Virus Targeted | EC50 (µM) | Reference |
|---|---|---|---|
| Cyclobutane C | Zika Virus | 5.0 | |
| Cyclobutane D | Influenza A | 10.0 |
The mechanism by which 1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for cancer cell proliferation or viral replication.
- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell growth and differentiation.
Case Studies
A notable case study involved the synthesis and evaluation of a series of cyclobutane derivatives, including 1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid. The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
